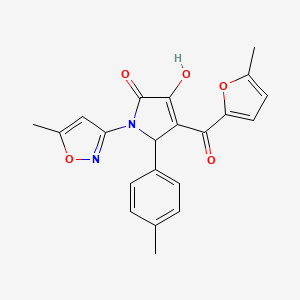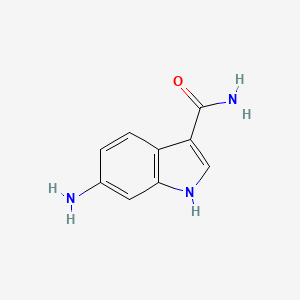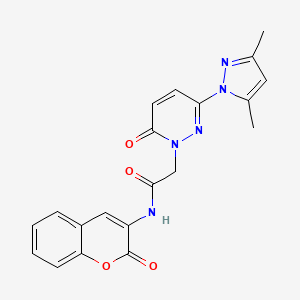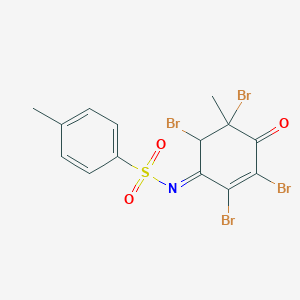![molecular formula C20H17ClN2O3 B2504425 1-(3-氯-4-甲氧基苯基)-4-[(4-乙烯基苯基)甲基]吡嗪-2,3-二酮 CAS No. 898438-23-8](/img/structure/B2504425.png)
1-(3-氯-4-甲氧基苯基)-4-[(4-乙烯基苯基)甲基]吡嗪-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrazine derivatives often involves the condensation of diketones with hydrazines or their derivatives. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved through the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was performed by a condensation/cyclisation reaction under reflux conditions . These methods suggest that the synthesis of the compound could also involve similar cyclisation strategies.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data , and the molecular structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was obtained by spectral and single crystal X-ray diffraction studies . These techniques could be applied to determine the molecular structure of "1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione".
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including methylation, as seen in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole . The compound may also be amenable to similar reactions, which could modify its chemical properties or enhance its biological activity.
Physical and Chemical Properties Analysis
The physical properties of pyrazine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by their substituents. For instance, the presence of chloro and methoxy groups can affect the compound's polarity and hydrogen bonding capacity. The chemical properties, including reactivity and stability, are also determined by the functional groups present in the molecule. The bioactivity of pyrazine derivatives, such as antioxidant and antibacterial activities, has been demonstrated in compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline . These properties could be relevant for "1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione" and may be explored through similar studies.
科学研究应用
合成和转化研究:
- Sápi 等人(1997 年)探索了类似化合物的合成和碱催化的环转化,重点研究了 1 型 → 7 型环转化的结构先决条件,包括 β-内酰胺环的裂解。这项研究提供了对相关化合物合成路线和转化的见解 (Sápi 等人,1997 年).
抗抑郁活性:
- Palaska 等人(2001 年)研究了吡唑啉衍生物的抗抑郁活性,证明了与查询化合物结构相关的化合物的潜在生物活性 (Palaska 等人,2001 年).
杂环化学和结构分析:
- Oresic 等人(2001 年)对类似的吡嗪二酮衍生物进行了一锅合成研究,有助于理解这些化合物的杂环化学和分子结构 (Oresic 等人,2001 年).
血小板聚集抑制:
- Konno 等人(1993 年)合成了各种吡嗪衍生物并评估了它们对血小板聚集的抑制活性,表明相关化合物具有潜在的治疗应用 (Konno 等人,1993 年).
衍生物的合成和生物活性:
- Khotimah 等人(2018 年)合成了吡唑啉衍生物并评估了它们的抗氧化和抗菌活性,突出了与查询化合物结构类似的化合物的多种生物活性潜力 (Khotimah 等人,2018 年).
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-14-4-6-15(7-5-14)13-22-10-11-23(20(25)19(22)24)16-8-9-18(26-2)17(21)12-16/h3-12H,1,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCNCALCBVGXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)
![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)


![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)
![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)

![1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2504358.png)


